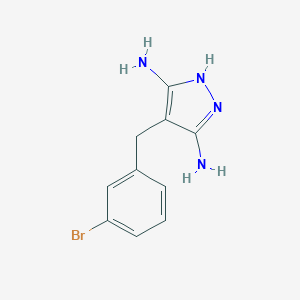![molecular formula C21H16N4O2S3 B292120 2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B292120.png)
2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole is a compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that 2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole has a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. In addition, it has been investigated for its potential neuroprotective effects in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research of 2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and Alzheimer's disease. Another direction is to study its mechanism of action in order to better understand how it exerts its effects. Additionally, future research could explore the synthesis of derivatives of this compound to optimize its properties for specific applications.
In conclusion, 2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole is a compound with potential applications in scientific research, particularly in the field of medicine. Its synthesis method is relatively simple and yields a high purity product. While its mechanism of action is not fully understood, it has been shown to exhibit a range of biochemical and physiological effects. Future research could explore its potential therapeutic applications and investigate its mechanism of action.
Synthesis Methods
The synthesis of 2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole involves the reaction of 2-(2-oxoethylthio)-5-phenyl-1,3,4-oxadiazole with 3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazole in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Scientific Research Applications
2-({2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,3,4-oxadiazole has shown potential applications in scientific research, particularly in the field of medicine. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
Molecular Formula |
C21H16N4O2S3 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H16N4O2S3/c26-19(13-30-21-23-22-20(27-21)14-6-2-1-3-7-14)25-16(18-9-5-11-29-18)12-15(24-25)17-8-4-10-28-17/h1-11,16H,12-13H2 |
InChI Key |
ZOYYSSZZMPNNJJ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)C5=CC=CS5 |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-(4-morpholinylacetyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B292038.png)
![Ethyl 8-[(4-phenyl-1-piperazinyl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B292039.png)
![1-[(8-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B292040.png)
![3-[(4-chlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292042.png)
![3-ethylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292043.png)

![Ethyl 5-phenyl-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B292047.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-(4-chlorophenyl)-3-thienylamine](/img/structure/B292049.png)
![N-[(6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea](/img/structure/B292051.png)
![4-[(2E)-2-(2-amino-6-cyano-7-imino-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292052.png)
![(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-imino-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292053.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)

![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)